Exaprolol is classified under the category of beta-blockers, a group of medications that inhibit the action of catecholamines on beta-adrenergic receptors. It is specifically noted for its structural similarity to other beta-blockers, characterized by the presence of an isopropylamino group and a phenoxypropanol moiety. The compound can be synthesized from various precursors, including 2-hexylphenol and glycidyl derivatives, as detailed in recent studies .
The synthesis of Exaprolol has been explored through several methodologies. One notable approach involves the reaction of 2-hexylphenol with (S)-glycidyl-nosylate, followed by ring-opening using ammonia gas to produce (S)-desisopropyl-exaprolol. This intermediate can then be labeled with carbon-11 to create a positron-emitting tracer suitable for PET imaging .
Exaprolol's molecular formula is C18H25NO3, and it has a molecular weight of approximately 303.4 g/mol. The structure features a phenoxy group attached to a propanolamine backbone, which is critical for its biological activity.
The stereochemistry of Exaprolol plays a significant role in its pharmacological properties. The compound exists as an enantiomer, with the (S)-configuration being biologically active. Structural data indicate that it has favorable lipophilicity (Log P around 1.6), enhancing its ability to penetrate the blood-brain barrier .
Exaprolol undergoes various chemical reactions that are pivotal for its synthesis and functionalization. Key reactions include:
These reactions are essential not only for synthesizing Exaprolol but also for developing radiotracers that can be used in clinical settings.
Exaprolol acts primarily as a competitive antagonist at beta-adrenergic receptors. Upon administration, it binds to these receptors, inhibiting their activation by endogenous catecholamines like norepinephrine and epinephrine. This blockade leads to decreased heart rate and myocardial contractility, which are beneficial in managing conditions such as hypertension and heart failure.
Additionally, studies suggest that Exaprolol may influence neurotransmitter dynamics within the central nervous system, potentially impacting mood regulation and cognitive functions . The precise mechanism by which Exaprolol affects brain activity remains an area of ongoing research.
Exaprolol exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation methods for pharmaceutical applications.
Exaprolol has promising applications in both clinical and research settings:
The ongoing development of Exaprolol-based radiotracers highlights its potential utility in advancing medical imaging techniques and therapeutic strategies .
The synthesis of enantiomerically pure (S)-exaprolol (1-(2-cyclohexylphenoxy)-3-(isopropylamino)propan-2-ol) is critical for positron emission tomography (PET) neuroimaging due to the stereospecific nature of β-adrenoceptor binding. The biologically active (S)-enantiomer exhibits 10-100× higher receptor affinity than its (R)-counterpart, mirroring trends observed in propranolol and other β-blockers [1] [6]. Synthesis typically begins with commercially available 2-cyclohexylphenol, which undergoes stereoselective coupling with (S)-glycidyl nosylate under basic conditions (KOH/toluene) to form the epoxide intermediate. Subsequent ring opening with ammonia gas yields the desisopropyl precursor, (S)-desisopropyl-exaprolol, in >99% enantiomeric excess (ee) [1] [2]. This chiral integrity is maintained during radiolabeling, as confirmed by chiral HPLC analysis showing >99% ee for the final [¹¹C]-exaprolol product [6]. The (S)-configuration is essential for cerebral β-adrenoceptor engagement, though exaprolol ultimately demonstrated inadequate in vivo specificity for PET imaging despite favorable lipophilicity (log P = 1.6) [1] [10].
Table 1: Comparative Structural Features of Select β-Blockers | Compound | IUPAC Name | Unique Structural Feature | β-Receptor Selectivity | |--------------|----------------|------------------------------|----------------------------| | Exaprolol | 1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol | 2-Cyclohexylphenoxy moiety | Non-selective | | Propranolol | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol | Naphthalene ring | Non-selective | | Atenolol | (RS)-4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenylacetamide | Benzeneacetamide group | β₁-selective |
Radiolabeling of exaprolol exploits its isopropylamino group for isotopic incorporation. Carbon-11 labeling employs [¹¹C]acetone (generated from [¹¹C]CO₂ via Grignard reaction) in a reductive amination with the desisopropyl precursor. Methanol serves as the solvent, with NaBH₃CN or NaBH(OAc)₃ as reducing agents, achieving modest radiochemical yields of 7% (decay-corrected) within 30 minutes synthesis time [1] [6]. Specific activities exceed 10 GBq/μmol, suitable for in vivo imaging [2]. Fluorine-18 labeling presents greater challenges due to exaprolol’s lack of native fluorination sites. Stephenson et al. developed an innovative oxazolidinone-protection strategy enabling direct ¹⁸F-fluorination of tosylated precursors. The oxazolidinone group simultaneously shields the secondary amine and hydroxyl functionalities, permitting efficient nucleophilic displacement with [¹⁸F]F⁻ (K₂CO₃/K₂.2.2. in acetonitrile, 80°C). Subsequent acidic deprotection yields [¹⁸F]-(S)-exaprolol in 23±5% radiochemical yield (uncorrected) within 60 minutes, with specific activities >925 MBq/μmol [5]. This method significantly improves upon traditional approaches by minimizing side reactions and maintaining enantiopurity.
Table 2: Radiolabeling Performance of Exaprolol Isotopologues | Isotope | Labeling Method | Precursor | RCY (%) | Synthesis Time (min) | Specific Activity | Log P | |-------------|---------------------|---------------|-------------|--------------------------|-----------------------|----------| | ¹¹C | Reductive Amination | (S)-Desisopropyl-exaprolol | 7 (decay-corr.) | 30 | >10 GBq/μmol | 1.6 | | ¹⁸F | Tosyl Displacement | Oxazolidinone-protected tosylate | 23±5 (uncorr.) | 60 | >925 MBq/μmol | 2.97 |
Protecting group selection critically impacts the efficiency and stereochemical fidelity of exaprolol analogue synthesis. Two primary strategies dominate:
Comparative studies indicate oxazolidinone outperforms traditional mono-protective groups (e.g., Boc for amines, MOM for alcohols) by reducing synthetic steps and eliminating epimerization risks during nucleophilic fluorination [5] [7]. The oxazolidinone strategy demonstrates broad applicability across β-blockers like toliprolol and exaprolol, enhancing radiochemical yields by 15-20% over stepwise protection methods [5].
(S)-Desisopropyl-exaprolol (4-[2-hydroxy-3-(amino)propoxy]-2-cyclohexylphenol) serves as the key precursor for both carbon-11 and fluorine-18 labeling. Its primary amine group exhibits enhanced nucleophilicity compared to secondary amines, driving efficient reductive amination with [¹¹C]acetone (second-order rate constant k₂ ≈ 0.15 L/mol·s in methanol at 25°C) [1]. However, competing reactions limit yields:
Kinetic studies reveal optimal reductive amination occurs at 50°C with a 10:1 precursor-to-[¹¹C]acetone ratio and NaBH₃CN as reductant, minimizing byproducts (<15%) [1]. For nucleophilic ¹⁸F-fluorination, the desisopropyl precursor must be derivatized. Tosylation of the primary amine generates a suitable leaving group (tosylate) for [¹⁸F]F⁻ displacement. Electronic effects significantly influence reactivity: the electron-donating cyclohexylphenoxy group slightly deactivates the tosylate toward substitution (relative rate = 0.8 vs. aliphatic tosylates), necessitating elevated temperatures (80–90°C) in acetonitrile [5]. Oxazolidinone protection mitigates side reactions by blocking potential nucleophilic sites, improving radiochemical purity to >99% [5].
Table 3: Key β-Adrenoceptor Ligands for PET Imaging | Compound | IUPAC Name | Isotope | Receptor Target | Key Application | |--------------|----------------|-------------|---------------------|---------------------| | (S)-[¹¹C]Exaprolol | (S)-1-(2-Cyclohexylphenoxy)-3-[(1-[¹¹C]methyl)ethylamino]propan-2-ol | ¹¹C | β₁/β₂-AR | Cerebral receptor mapping (failed due to non-specific binding) | | (S)-[¹⁸F]Fluorocarazolol | (S)-1-(9H-Carbazol-4-yloxy)-3-[2-([¹⁸F]fluoro)isopropylamino]propan-2-ol | ¹⁸F | β₁/β₂-AR | Cardiac/neuronal imaging (mutagenic) | | CGP-12177 | 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one | ¹¹C/¹⁸F | β₁/β₂-AR | Gold standard for in vitro binding (low brain uptake) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7